6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivative.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of neurotransmitters. This can lead to various physiological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ticagrelor: A platelet inhibitor used to reduce thrombotic cardiovascular events.
Benzodioxole Derivatives: Other compounds in this class with similar structures but different functional groups.
Uniqueness
6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
6-[2-(methylamino)propyl]-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C11H15NO3/c1-7(12-2)3-8-4-9(13)11-10(5-8)14-6-15-11/h4-5,7,12-13H,3,6H2,1-2H3 |
InChI Key |
JZNYYUIEDIOJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C2C(=C1)OCO2)O)NC |
Origin of Product |
United States |
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